4-Iodo-2-methylbenzonitrile
Overview
Description
4-Iodo-2-methylbenzonitrile: is an organic compound with the molecular formula C8H6IN . It is a derivative of benzonitrile, where the benzene ring is substituted with an iodine atom at the fourth position and a methyl group at the second position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Iodo-2-methylbenzonitrile can be synthesized through several methods. One common approach involves the iodination of 2-methylbenzonitrile. This reaction typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atom at the desired position on the benzene ring .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. For example, the Sandmeyer reaction, which involves the diazotization of 2-methylbenzonitrile followed by treatment with potassium iodide, is a widely used industrial process. This method allows for the large-scale production of the compound with high yields .
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-2-methylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or sodium thiolate in the presence of a suitable solvent.
Oxidation: Potassium permanganate in an acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Products like 4-azido-2-methylbenzonitrile or 4-thio-2-methylbenzonitrile.
Oxidation: 4-iodo-2-methylbenzoic acid.
Reduction: 4-iodo-2-methylbenzylamine.
Scientific Research Applications
4-Iodo-2-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and as a precursor for the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the production of pharmaceuticals, particularly in the synthesis of drugs that target specific enzymes or receptors.
Industry: The compound is used in the manufacture of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-iodo-2-methylbenzonitrile depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the iodine atom, which can be readily substituted by other nucleophiles. In biological systems, the compound may interact with specific enzymes or receptors, leading to the modulation of biological pathways. The nitrile group can also participate in various chemical reactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
4-Iodobenzonitrile: Similar structure but lacks the methyl group at the second position.
2-Iodo-4-methylbenzonitrile: The positions of the iodine and methyl groups are reversed.
4-Bromo-2-methylbenzonitrile: The iodine atom is replaced by a bromine atom.
Uniqueness: 4-Iodo-2-methylbenzonitrile is unique due to the specific positioning of the iodine and methyl groups on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable in various synthetic and industrial applications .
Properties
IUPAC Name |
4-iodo-2-methylbenzonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN/c1-6-4-8(9)3-2-7(6)5-10/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBFQRKOQRBRGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501310712 | |
Record name | 4-Iodo-2-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501310712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52107-67-2 | |
Record name | 4-Iodo-2-methylbenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52107-67-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Iodo-2-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501310712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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